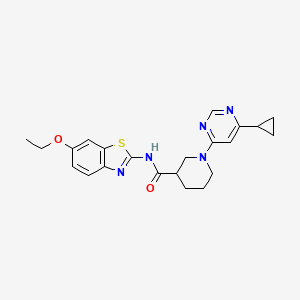
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features a combination of pyrimidine, benzothiazole, and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual components, such as the cyclopropylpyrimidine, ethoxybenzothiazole, and piperidine derivatives. These components are then coupled through various reactions, including:
Nucleophilic substitution: This reaction can be used to introduce the piperidine moiety to the benzothiazole ring.
Amidation: The carboxamide group is formed by reacting an amine with a carboxylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide might be investigated for its therapeutic potential. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound could inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: It might bind to receptors, modulating signal transduction pathways.
Ion channel modulation: The compound could influence ion channels, altering cellular activity.
相似化合物的比较
Similar Compounds
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
The uniqueness of 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The ethoxy group, in particular, could influence its solubility, reactivity, and interaction with biological targets.
属性
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-2-29-16-7-8-17-19(10-16)30-22(25-17)26-21(28)15-4-3-9-27(12-15)20-11-18(14-5-6-14)23-13-24-20/h7-8,10-11,13-15H,2-6,9,12H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQFKQBABAJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














